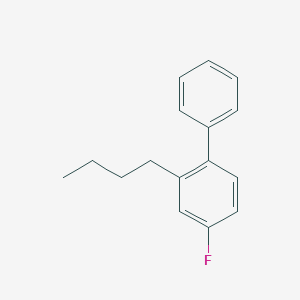

2-Butyl-4-fluoro-1,1'-biphenyl

Beschreibung

2-Butyl-4-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a butyl group at the second position and a fluorine atom at the fourth position on one of the benzene rings makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

CAS-Nummer |

920276-46-6 |

|---|---|

Molekularformel |

C16H17F |

Molekulargewicht |

228.30 g/mol |

IUPAC-Name |

2-butyl-4-fluoro-1-phenylbenzene |

InChI |

InChI=1S/C16H17F/c1-2-3-7-14-12-15(17)10-11-16(14)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3 |

InChI-Schlüssel |

ZEOPPLYWSNGUDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(C=CC(=C1)F)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Butyl-4-Fluor-1,1’-Biphenyl kann mit verschiedenen Methoden durchgeführt werden, darunter die Suzuki-Miyaura-Kreuzkupplung. Diese Reaktion beinhaltet die Kupplung eines Boronsäurederivats mit einem Arylhalogenid in Gegenwart eines Palladiumkatalysators. So kann beispielsweise 2-Fluor-4-Brombiphenyl unter Suzuki-Miyaura-Bedingungen mit Butylboronsäure umgesetzt werden, um 2-Butyl-4-Fluor-1,1’-Biphenyl zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Butyl-4-Fluor-1,1’-Biphenyl erfolgt typischerweise durch großtechnische Suzuki-Miyaura-Kreuzkupplungsreaktionen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung umweltfreundlicher Reagenzien und Katalysatoren wird bevorzugt, um die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Butyl-4-Fluor-1,1’-Biphenyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Elektrophile Substitution: Ähnlich wie andere Biphenylverbindungen kann es elektrophile Substitutionsreaktionen wie Nitrierung und Halogenierung eingehen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kreuzkupplungsreaktionen: Es kann an weiteren Kreuzkupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen:

Elektrophile Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Halogene für die Halogenierung.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.

Wichtige gebildete Produkte:

Nitrierung: Bildung von Nitroderivaten.

Halogenierung: Bildung zusätzlicher halogenierter Derivate.

Oxidation und Reduktion: Bildung verschiedener oxidierter oder reduzierter Biphenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

2-Butyl-4-Fluor-1,1’-Biphenyl hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer Medikamente mit verbessertem Wirkprofil und Sicherheit.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien wie organischen Leuchtdioden (OLEDs) und Flüssigkristallen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 2-Butyl-4-Fluor-1,1’-Biphenyl hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um seine Wirkungen auszuüben. Die genauen beteiligten Pfade können je nach der untersuchten spezifischen biologischen Aktivität variieren. So kann es beispielsweise bei Verwendung als antimikrobielles Mittel bakterielle Zellmembranen stören oder essentielle Enzyme hemmen .

Ähnliche Verbindungen:

2-Fluor-1,1’-Biphenyl: Fehlt die Butylgruppe, wodurch es weniger hydrophob ist.

4-Fluor-1,1’-Biphenyl: Ähnliche Struktur, jedoch ohne die Butylgruppe.

2-Butyl-1,1’-Biphenyl: Fehlt das Fluoratom, was seine Reaktivität und biologische Aktivität beeinflusst

Einzigartigkeit: 2-Butyl-4-Fluor-1,1’-Biphenyl ist aufgrund des Vorhandenseins sowohl der Butylgruppe als auch des Fluoratoms einzigartig, was seine chemische Reaktivität und biologischen Eigenschaften erheblich beeinflussen kann. Die Kombination dieser Substituenten kann im Vergleich zu seinen Analoga seine Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen verbessern .

Wirkmechanismus

The mechanism of action of 2-Butyl-4-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-1,1’-biphenyl: Lacks the butyl group, making it less hydrophobic.

4-Fluoro-1,1’-biphenyl: Similar structure but without the butyl group.

2-Butyl-1,1’-biphenyl: Lacks the fluorine atom, affecting its reactivity and biological activity

Uniqueness: 2-Butyl-4-fluoro-1,1’-biphenyl is unique due to the presence of both the butyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological properties. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Biologische Aktivität

2-Butyl-4-fluoro-1,1'-biphenyl is a compound of interest in various fields of chemical research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activity of 2-butyl-4-fluoro-1,1'-biphenyl has been investigated in several studies, focusing on its pharmacological properties, including anti-cancer activity and interactions with various biological targets.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study evaluated its effects on cancer cell lines, demonstrating significant cytotoxicity against several types of cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

Table 1: Cytotoxicity of 2-Butyl-4-fluoro-1,1'-biphenyl on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H146 (Lung) | 5.0 | Inhibition of Bcl-2 family proteins |

| H1417 (Lung) | 3.5 | Induction of apoptosis |

| MCF7 (Breast) | 7.2 | Cell cycle arrest |

Mechanistic Studies

Mechanistic studies have indicated that 2-butyl-4-fluoro-1,1'-biphenyl interacts with key proteins involved in apoptosis regulation. Specifically, it has been shown to bind to Bcl-2 and Bcl-xL with high affinity, which are critical for cell survival in cancer cells.

Case Study: Binding Affinity Analysis

A docking study was conducted to evaluate the binding affinity of 2-butyl-4-fluoro-1,1'-biphenyl to Bcl-2 proteins. The results indicated a strong interaction with a binding energy of -9.5 kcal/mol, suggesting that the compound effectively inhibits these anti-apoptotic proteins.

Toxicological Profile

The safety profile of 2-butyl-4-fluoro-1,1'-biphenyl has also been assessed in preclinical models. Toxicity assays demonstrated that the compound exhibits low toxicity at therapeutic doses.

Table 2: Toxicity Profile in Preclinical Models

| Dose (mg/kg) | Observed Toxicity | LD50 (mg/kg) |

|---|---|---|

| 10 | No adverse effects | >1000 |

| 50 | Mild lethargy | |

| 100 | Moderate lethargy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.